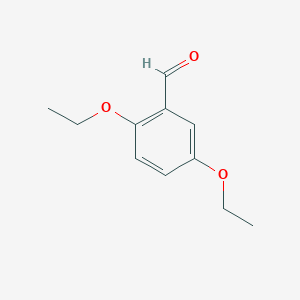

2,5-Diethoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-diethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-13-10-5-6-11(14-4-2)9(7-10)8-12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNJILDLOHTRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392445 | |

| Record name | 2,5-Diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4686-98-0 | |

| Record name | 2,5-Diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2,5-Diethoxybenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Diethoxybenzaldehyde

Executive Summary

This compound (CAS No. 4686-98-0) is a disubstituted aromatic aldehyde with significant potential as a versatile intermediate in organic synthesis, particularly in the development of complex heterocyclic compounds and novel ligands.[1] Despite its utility, a comprehensive, publicly available dataset of its experimentally determined physicochemical properties is notably sparse. This guide addresses this critical information gap, not by presenting unverified data, but by establishing a framework for its systematic characterization.

As your partner in the laboratory, this document provides both the foundational knowledge and the practical, self-validating protocols required to generate a complete and reliable profile of this compound. We will delve into its molecular structure, known reactivity, and safety considerations. More importantly, we will provide detailed, step-by-step methodologies for determining its core physical and spectroscopic properties. This approach ensures that researchers, scientists, and drug development professionals can build upon a foundation of methodologically sound, internally validated data.

Molecular Identity and Significance

This compound is an organic compound featuring a benzene ring substituted with an aldehyde group (-CHO) at position 1, and two ethoxy groups (-OCH₂CH₃) at positions 2 and 5. This substitution pattern governs its reactivity and physical properties. The electron-donating nature of the ethoxy groups influences the electron density of the aromatic ring and the reactivity of the aldehyde functional group.

Its primary significance lies in its role as a precursor for more complex molecules. The reactive aldehyde allows for a wide range of chemical transformations, while the ethoxy groups can be modified or used to tune the solubility and electronic properties of resulting derivatives, such as chromones and metal-binding ligands.[1]

Core Physicochemical Data

A thorough review of scientific literature and chemical databases reveals a significant lack of experimentally verified physical constants for this compound. While data for its close analog, 2,5-dimethoxybenzaldehyde, is abundant, it is scientifically imperative not to extrapolate these values. The difference in the alkyl chain of the alkoxy groups (ethyl vs. methyl) will induce tangible changes in melting point, boiling point, and solubility due to differences in molecular weight, van der Waals forces, and crystal packing.

The following table summarizes the known identifiers for this compound and highlights the current data gaps that the protocols in this guide are designed to fill.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 4686-98-0 | [2] |

| Molecular Formula | C₁₁H₁₄O₃ | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| Physical Appearance | No experimental data available | - |

| Melting Point | No experimental data available | - |

| Boiling Point | No experimental data available | - |

| Solubility | Soluble in organic solvents. Recrystallizable from ethanol/water mixtures.[3] Quantitative data is not available. | - |

A Workflow for Comprehensive Characterization

The following diagram outlines a logical workflow for the complete physicochemical characterization of a compound like this compound, for which public data is limited. This workflow ensures that each step builds upon the last, from basic observation to detailed spectroscopic analysis.

Sources

A Comprehensive Technical Guide to the Solubility of 2,5-Diethoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

2,5-Diethoxybenzaldehyde is a key aromatic aldehyde intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes such as recrystallization, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, supported by an understanding of its molecular structure. Furthermore, this guide details a robust experimental protocol for the quantitative determination of its solubility, ensuring accuracy and reproducibility in research and development settings.

Introduction: Understanding this compound

This compound is a benzaldehyde derivative characterized by a benzene ring substituted with an aldehyde functional group and two ethoxy groups at positions 2 and 5.[1] This unique substitution pattern, particularly the presence of the electron-donating ethoxy groups, significantly influences the molecule's polarity, reactivity, and intermolecular interactions, thereby dictating its solubility profile.[1] The aldehyde group is a versatile handle for a wide array of chemical transformations, making this compound a valuable building block in organic synthesis.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | - | - |

(Note: Specific experimental values for appearance, melting point, and boiling point for this compound are not consistently reported across publicly available safety and technical data sheets. Experimental verification is recommended.)

The structural analogue, 2,5-dimethoxybenzaldehyde, is described as a yellow crystalline solid with a melting point of 50 °C and a boiling point of 283.8 °C, offering a comparative reference.[3]

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, the key structural features influencing its solubility are:

-

The Aromatic Ring: The benzene core is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

The Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar, with the oxygen atom being a hydrogen bond acceptor. This allows for dipole-dipole interactions and hydrogen bonding with protic solvents.

-

The Ethoxy Groups (-OCH₂CH₃): The ether linkages in the ethoxy groups introduce some polarity and can act as hydrogen bond acceptors. The ethyl chains contribute to the nonpolar character of the molecule.

The combination of these features results in a molecule with moderate polarity. It is anticipated that this compound will exhibit good solubility in a range of organic solvents. The presence of both ethoxy groups and the aldehyde functionality enhances its solubility in organic solvents compared to less substituted benzaldehydes.[1]

Qualitative Solubility and Recrystallization Insights

A common method for the purification of this compound is recrystallization using an ethanol-water mixture.[1] This process relies on the compound's high solubility in hot ethanol and its significantly lower solubility in the cold ethanol-water mixture.[1] The crude product is dissolved in hot ethanol, and water is gradually added to decrease the solubility and induce the formation of high-quality crystals upon controlled cooling.[1] This indicates that while soluble in polar protic solvents like ethanol, its solubility can be modulated by the addition of a less polar co-solvent or an anti-solvent like water.

Based on its structural similarity to 2,5-dimethoxybenzaldehyde, which is known to be soluble in ethanol, ether, and chloroform, it is highly probable that this compound shares a similar solubility profile.[4]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the saturation shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[5]

Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

High-purity this compound

-

Analytical grade organic solvents

-

Scintillation vials or sealed flasks

-

Constant temperature incubator/shaker or water bath

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a series of sealed vials. The excess solid should be clearly visible.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Place the sealed vials in a constant temperature shaker or water bath. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Sampling: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples and the standard solutions using a suitable analytical technique:

-

UV-Vis Spectrophotometry: Measure the absorbance at the wavelength of maximum absorption (λ_max) for this compound.

-

HPLC: Inject the samples onto an appropriate column and measure the peak area. This is the preferred method for complex mixtures or when greater specificity is required.[6]

-

-

Calculation:

-

Generate a calibration curve by plotting the analytical signal (absorbance or peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Precautionary Measures:

-

Always handle this compound in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that underpins its application in synthetic chemistry and drug development. While quantitative data is sparse in the public domain, a qualitative understanding based on its molecular structure and recrystallization behavior suggests good solubility in moderately polar organic solvents such as ethanol. For precise and application-specific data, the detailed experimental protocol provided in this guide offers a reliable and validated method for determining its solubility. Adherence to this protocol will enable researchers to generate the critical data needed for process optimization, formulation design, and successful experimental outcomes.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3434314, this compound. Retrieved from [Link]

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [A relevant source for general organic analysis techniques]

- The Good Scents Company. (n.d.). 2,5-dimethoxybenzaldehyde.

-

Wikipedia. (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66726, 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

- ResearchGate. (n.d.). Solvent screening for the extraction of aromatic aldehydes. Retrieved from [A source for analytical methods for aldehydes]

- [Source for general aldehyde and ketone reactions]. (2021, July 16). Experimental No. (13) Aldehydes and ketones.

- RSIS International. (n.d.). ms_1766852416_9102.docx. Retrieved from [A source detailing the shake-flask method]

- [Source for safety data]. (n.d.).

-

BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from [Link]

- Apollo Scientific. (n.d.). 2,5-Dimethoxybenzaldehyde.

-

Graz University of Technology. (2024, February 13). Solvent screening for the extraction of aromatic aldehydes. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. Retrieved from [Link]

-

EMBIBE. (2023, January 25). Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula. Retrieved from [Link]

- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.

-

MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

YouTube. (2021, April 26). Chemical Tests for Aldehyde, Ketone & Carboxylic Acid // HSC Chemistry. Retrieved from [Link]

- Knowledge. (2024, December 7). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?.

Sources

- 1. Buy this compound | 4686-98-0 [smolecule.com]

- 2. This compound | C11H14O3 | CID 3434314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. bloomtechz.com [bloomtechz.com]

- 5. rsisinternational.org [rsisinternational.org]

- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Diethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling precautions for 2,5-Diethoxybenzaldehyde, a key aromatic aldehyde in organic synthesis. As a Senior Application Scientist, the following protocols are grounded in established safety principles and are designed to empower researchers with the knowledge to mitigate risks effectively. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the Core Risks

This compound is an organic compound that, while invaluable in synthetic chemistry, presents a definite hazard profile that must be respected.[1] A thorough understanding of its potential risks is the foundation of safe handling.

GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Hazard Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |

Source: ECHA C&L Inventory[1]

The primary hazards associated with this compound are dermal, ocular, and respiratory irritation.[1] While comprehensive toxicological data for this specific molecule is not extensively published, its structural similarity to other dialkoxybenzaldehydes, such as 2,5-dimethoxybenzaldehyde, suggests that it may also have the potential to cause allergic skin reactions with prolonged or repeated contact.[2] Therefore, a cautious approach is warranted.

Risk Assessment Workflow

Before any procedure involving this compound, a comprehensive risk assessment is mandatory. This process should be a dynamic evaluation of the planned experiment, considering the quantities of material used, the experimental conditions, and the potential for exposure.

Caption: Risk assessment workflow for handling this compound.

Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering and administrative measures to minimize hazard exposure. Personal Protective Equipment (PPE) should be considered the final line of defense.

-

Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood.[2][3] All weighing and transferring of the solid material, as well as any reactions, should be performed within the fume hood to prevent the inhalation of dust particles and vapors. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing work. For larger quantities, consider the use of a glove box or other containment systems.[2]

-

Administrative Controls: Limit the quantity of this compound in the immediate work area to the amount required for the experiment. All personnel handling the substance must be thoroughly trained on its hazards and the appropriate emergency procedures. Clear and concise Standard Operating Procedures (SOPs) should be written and readily available. It is also crucial to ensure that an eyewash station and a safety shower are in close proximity to the workstation and are regularly tested.[3]

Personal Protective Equipment (PPE): Your Last Barrier

Appropriate PPE must be worn at all times when handling this compound.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation.[2][3] Always inspect gloves for any signs of degradation or puncture before use. |

| Body Protection | A fully buttoned laboratory coat. | Protects the skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary for operations that could generate significant dust, especially outside of a fume hood. | Prevents the inhalation of airborne particles that can cause respiratory irritation.[3] |

Handling and Storage Protocols: Ensuring Chemical Integrity and Safety

Adherence to strict handling and storage protocols is essential for both safety and maintaining the purity of this compound.

Experimental Handling Protocol:

-

Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Donning PPE: Put on all required PPE as outlined in the table above.

-

Weighing and Transfer: Carefully weigh the required amount of this compound in a tared container inside the fume hood. Use a spatula to transfer the solid, avoiding the generation of dust.

-

Reaction Setup: Add the compound to the reaction vessel within the fume hood. Ensure all glassware is properly secured.

-

Post-Handling: After use, decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water after removing gloves.

Storage:

Store this compound in a tightly sealed, properly labeled container.[2][3] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

Emergency Spill Response Workflow

Caption: Workflow for responding to a this compound spill.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][3]

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

-

In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste. Dispose of the chemical and any contaminated materials in a sealed, properly labeled container. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable reagent in the hands of a well-informed researcher. By understanding its hazards, implementing robust control measures, and being prepared for emergencies, scientists can confidently and safely utilize this compound to advance their research and development goals. This guide serves as a foundational document, and it is imperative that it is supplemented by institution-specific safety protocols and a continuous commitment to a strong safety culture.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3434314, this compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,5-Diethoxybenzaldehyde from 1,4-diethoxybenzene

Abstract

This technical guide provides a comprehensive exploration of the synthesis of 2,5-diethoxybenzaldehyde, a valuable aromatic aldehyde intermediate, from its precursor 1,4-diethoxybenzene. The primary focus is on the Vilsmeier-Haack reaction, a cornerstone of electrophilic aromatic substitution for formylating electron-rich substrates. This document delves into the mechanistic underpinnings, provides a detailed experimental protocol, and discusses critical aspects of process optimization and characterization. An analysis of alternative formylation methods, such as the Gattermann reaction, is also presented to offer a comparative perspective on synthetic strategy. This guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a deep, practical understanding of this specific transformation.

Introduction and Strategic Overview

This compound is an aromatic aldehyde characterized by two ethoxy groups on the benzene ring, which significantly influence its chemical properties and reactivity. These electron-donating groups (EDGs) activate the aromatic system, making it a candidate for various electrophilic substitution reactions. The formyl group (-CHO) is a versatile functional handle, enabling further molecular elaboration, making this compound a useful building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1]

The direct formylation of the highly activated 1,4-diethoxybenzene presents a classic challenge in regioselectivity and reaction control. The two powerful ortho-, para-directing ethoxy groups make the ring highly nucleophilic. The primary synthetic route for this transformation is the Vilsmeier-Haack reaction , which utilizes a mild electrophile known as the Vilsmeier reagent.[2] Alternative methods, such as the Friedel-Crafts or Gattermann formylations, are generally less suitable for this specific substrate. For instance, the Gattermann-Koch reaction is not applicable to phenol ether substrates, and the standard Gattermann reaction involves highly toxic reagents like HCN.[3]

This guide will therefore focus principally on the Vilsmeier-Haack approach, providing the necessary detail to understand and execute this synthesis effectively.

The Vilsmeier-Haack Reaction: The Recommended Synthetic Pathway

The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic compounds.[2] It involves the use of a phosphorus halide (commonly phosphorus oxychloride, POCl₃) and a substituted formamide (most often N,N-dimethylformamide, DMF) to generate an electrophilic iminium salt, the "Vilsmeier reagent."[2][4]

Mechanism and Rationale

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate derivative to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This in situ generation is critical as the reagent is moisture-sensitive.[5]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of 1,4-diethoxybenzene acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack occurs at one of the positions ortho to an ethoxy group. A subsequent deprotonation restores aromaticity, forming an iminium salt intermediate.

-

Hydrolysis: The final step is the aqueous work-up, where the iminium salt is hydrolyzed to yield the desired this compound.

The overall workflow of the Vilsmeier-Haack synthesis is depicted in the following diagram.

Caption: Overall workflow for the synthesis of this compound.

Field Insights and Challenges

While theoretically straightforward, the Vilsmeier-Haack formylation of dialkoxybenzenes like 1,4-diethoxybenzene can be challenging. The high electron density of the ring can lead to side reactions or, conversely, the substrate may show unexpected resistance under certain conditions. Reports on the formylation of the closely related 1,4-dimethoxybenzene using DMF/POCl₃ show very low yields (e.g., 16% when using N-methylformanilide/POCl₃), suggesting that this specific substrate class is less reactive than might be anticipated.[6] An attempted synthesis under elevated temperatures (115 °C) resulted in the recovery of unreacted starting material, highlighting the sensitivity of the reaction conditions.[6]

Expert Rationale: The lower-than-expected reactivity may be attributed to the formation of a stable complex between the Lewis acidic Vilsmeier reagent and the oxygen atoms of the ethoxy groups, which could deactivate the ring towards electrophilic attack. Therefore, careful control of temperature and reagent stoichiometry is paramount. The protocol provided below is designed to mitigate these challenges.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established Vilsmeier-Haack principles and adapted for the specific substrate.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1,4-Diethoxybenzene | 166.22 | 16.6 g | 0.10 | Ensure dryness. |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Anhydrous grade. Used as reagent and solvent. |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 11.0 mL (18.1 g) | 0.118 | Handle in a fume hood with extreme care. |

| Sodium Acetate (anhydrous) | 82.03 | 50 g | 0.61 | For hydrolysis/neutralization. |

| Ethanol | 46.07 | As needed | - | For recrystallization. |

| Deionized Water | 18.02 | As needed | - | For work-up and recrystallization. |

| Dichloromethane (DCM) | 84.93 | As needed | - | For extraction. |

Procedure

-

Vilsmeier Reagent Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (25 mL). Cool the flask to 0 °C in an ice-water bath.

-

Slow Addition of POCl₃: Add phosphorus oxychloride (11.0 mL) dropwise to the cooled DMF via the dropping funnel over a period of 45-60 minutes. Maintain the internal temperature below 10 °C throughout the addition. Causality: This slow addition is critical to control the exothermic reaction and safely form the Vilsmeier reagent. After the addition is complete, stir the resulting pale-yellow slurry at 0 °C for an additional 30 minutes.

-

Substrate Addition: Dissolve 1,4-diethoxybenzene (16.6 g) in anhydrous DMF (25 mL). Add this solution to the Vilsmeier reagent slurry dropwise over 30 minutes, keeping the temperature at 0-5 °C.

-

Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C. Stir at this temperature for 2-3 hours. The mixture will typically become a darker, viscous solution. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Hydrolysis: Cool the reaction mixture back to room temperature and then pour it slowly and carefully onto a vigorously stirred mixture of crushed ice (300 g) and anhydrous sodium acetate (50 g). Trustworthiness Check: This hydrolysis step is highly exothermic and may release HCl fumes. Perform this in a well-ventilated fume hood. The sodium acetate buffers the solution, neutralizing the generated acid.

-

Work-up: Stir the resulting mixture for 1 hour. The crude product may precipitate as a solid. If it oils out, add a small amount of dichloromethane (DCM) to induce solidification.

-

Isolation: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Purification: The most effective method for purifying this compound is recrystallization from an ethanol-water mixture.[1] Dissolve the crude solid in a minimum amount of hot ethanol. To the hot solution, add water dropwise until a persistent cloudiness is observed. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them in vacuo.

Alternative Synthetic Routes: A Comparative Analysis

Gattermann Reaction

The Gattermann reaction introduces a formyl group onto an aromatic ring using hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[7] A safer modification uses zinc cyanide (Zn(CN)₂) in place of HCN.[3]

Mechanism Rationale: The reaction proceeds by forming an electrophilic species from HCN and HCl, which then attacks the aromatic ring in a manner similar to a Friedel-Crafts reaction.

Applicability to 1,4-Diethoxybenzene: The Gattermann-Koch variant (using CO/HCl) is explicitly noted as being inapplicable to phenol ether substrates.[3] This limitation, combined with the extreme toxicity of cyanide reagents, makes the Gattermann reaction a less favorable and more hazardous alternative to the Vilsmeier-Haack synthesis for this particular transformation.

Product Characterization

Confirmation of the final product, this compound, is achieved through standard analytical techniques.

Physical Properties:

-

Appearance: White to pale yellow crystalline solid.

-

Molecular Formula: C₁₁H₁₄O₃[1]

-

Molar Mass: 194.23 g/mol [1]

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aldehyde proton, the aromatic protons, and the two distinct ethoxy groups.[1]

-

Aldehyde proton (CHO): A singlet around δ 10.4 ppm.

-

Aromatic protons: Three signals in the aromatic region (δ 7.0-7.4 ppm), corresponding to the three non-equivalent protons on the substituted ring.

-

Ethoxy groups (-OCH₂CH₃): Two quartets for the methylene protons (OCH₂) and two triplets for the methyl protons (CH₃).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl carbon (C=O): A signal in the highly deshielded region, typically δ > 185 ppm.

-

Aromatic carbons: Six distinct signals, with the two carbons attached to the oxygen atoms appearing at lower field (higher ppm) than the others.

-

Ethoxy carbons: Signals for the -OCH₂- and -CH₃ carbons.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[1]

-

A strong, sharp absorption band around 1670-1690 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde.

-

Bands in the 2850-3000 cm⁻¹ region correspond to C-H stretching of the ethoxy groups.

-

Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

-

Strong C-O stretching bands for the ether linkages will be present around 1200-1250 cm⁻¹ .

-

The following diagram illustrates the key mechanistic steps of the Vilsmeier-Haack reaction.

Caption: Key mechanistic stages of the Vilsmeier-Haack formylation.

Safety Considerations

The synthesis described involves hazardous materials that require strict safety protocols.

-

Phosphorus Oxychloride (POCl₃): This substance is highly toxic, corrosive, and reacts violently with water.[8] It can cause severe burns to the skin and eyes and is fatal if inhaled. Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including neoprene gloves, a lab coat, and chemical splash goggles with a face shield. Ensure an emergency shower and eyewash station are immediately accessible.

-

N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. Avoid inhalation of vapors and skin contact.

-

Reaction Quenching: The hydrolysis of the reaction mixture is highly exothermic and releases acidic gases. This step must be performed slowly, with efficient cooling and stirring, in a well-ventilated fume hood.

Conclusion

The Vilsmeier-Haack reaction stands as the most viable method for the formylation of 1,4-diethoxybenzene to produce this compound. While the reaction presents challenges related to substrate reactivity, a carefully controlled procedure involving slow, low-temperature reagent addition followed by moderate heating can lead to a successful synthesis. Proper characterization using NMR and IR spectroscopy is essential to confirm the identity and purity of the final product. Adherence to stringent safety measures, particularly when handling phosphorus oxychloride, is non-negotiable for the safe execution of this synthesis.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3434314, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586456, 2,4-Diethoxybenzaldehyde. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2009). Vilsmeier–Haack reaction. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 2,5-dihydroxybenzaldehyde compound.

-

Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

-

MDPI. (2025). Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. Retrieved from [Link]

-

YouTube. (2019). Gatterman Reaction: formylation reaction! Retrieved from [Link]

-

NIST. (n.d.). 2,5-Dihydroxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 2,5-dimethoxy benzaldehyde.

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 2,5-dihydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2025). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of hydroquinone diethyl ether 5 and p-ethoxyaniline 6 with CAN. Retrieved from [Link]

-

J-STAGE. (n.d.). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Google Patents. (n.d.). Patent Application Publication. Retrieved from [Link]

-

Designer-Drug.com. (n.d.). The Gatterman Aromatic Formylation. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020). Gattermann reaction. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Berkeley Learning Hub. (2025). Benzaldehyde IR Spectrum Analysis. Retrieved from [Link]

-

ATDBio. (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. This compound | C11H14O3 | CID 3434314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]

2,5-Diethoxybenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diethoxybenzaldehyde is a highly valuable and versatile aromatic aldehyde that serves as a pivotal building block in contemporary organic synthesis. Characterized by a benzene ring substituted with two activating ethoxy groups and a reactive aldehyde moiety, this compound offers multiple avenues for molecular elaboration.[1] The electron-donating nature of the ethoxy groups enhances the reactivity of the aromatic ring, while the aldehyde function provides a gateway for a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth exploration of the core reactivity, synthetic applications, and field-proven protocols involving this compound, positioning it as a key intermediate in the synthesis of pharmaceuticals, complex heterocyclic systems, and advanced materials.[1][2]

Physicochemical Properties and Structural Attributes

The synthetic utility of this compound stems directly from its unique structural and electronic properties. The aldehyde group is a potent electrophile, and the ethoxy substituents at the 2- and 5-positions are ortho, para-directing activators for electrophilic aromatic substitution.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 4686-98-0 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][3] |

| Molecular Weight | 194.23 g/mol | [3] |

| Appearance | White to pale yellow crystalline solid or powder | [2] |

| Solubility | Soluble in common organic solvents (ethanol, ether, chloroform) | [2] |

| SMILES | CCOC1=CC(=C(C=C1)OCC)C=O | [3] |

| InChIKey | UGNJILDLOHTRMK-UHFFFAOYSA-N | [3] |

This data is compiled from publicly available chemical databases.

Core Reactivity: The Aldehyde Functional Group

The aldehyde group is the primary center of reactivity in this compound, participating in a wide range of classical and modern organic transformations. Its electrophilic carbon is susceptible to attack by a variety of nucleophiles.

Condensation Reactions: The Cornerstone of C-C Bond Formation

Condensation reactions are fundamental to building molecular complexity. This compound is an excellent substrate for these transformations, leading to α,β-unsaturated systems that are themselves versatile synthetic intermediates.

The base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative to form a chalcone is known as the Claisen-Schmidt condensation.[4] Chalcones are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[4][5]

Mechanism Insight: The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base (e.g., NaOH, KOH) to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol adduct readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable chalcone.

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 2-(2,5-Diethoxyphenyl)-4H-chromen-4-one

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 2-(2,5-diethoxyphenyl)-4H-chromen-4-one, a chromone derivative of interest for pharmaceutical and materials science research. Chromones are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] This guide details an efficient, one-pot synthesis methodology utilizing a base-promoted condensation reaction between a 2'-hydroxyacetophenone and 2,5-diethoxybenzaldehyde, accelerated by microwave irradiation.[4][5] The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a step-by-step workflow, characterization data, and troubleshooting guidance to ensure reliable and reproducible outcomes.

Introduction: The Significance of the Chromone Scaffold

The chromone (4H-1-benzopyran-4-one) nucleus is a core structural motif in a multitude of natural products and synthetic compounds with significant pharmacological importance.[3] Its rigid, bicyclic framework allows for versatile functionalization, enabling it to interact with diverse biological receptors and enzymes.[1][6] Consequently, chromone derivatives have demonstrated a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, antioxidant, antiviral, and neuroprotective activities.[2][7][8][9]

Traditional methods for chromone synthesis often require harsh reaction conditions and long reaction times.[1] Modern synthetic strategies, particularly those employing microwave assistance, offer significant advantages by dramatically reducing reaction times, improving yields, and often leading to cleaner products.[5][10][11] This protocol leverages the efficiency of microwave heating for the synthesis of a novel chromone derivative from this compound, a valuable intermediate in drug synthesis.[12][13]

Reaction Principle and Mechanism

The synthesis proceeds via a base-promoted crossed aldol condensation, specifically a Claisen-Schmidt condensation, between 2'-hydroxyacetophenone and this compound.[14][15] The reaction culminates in an intramolecular oxa-Michael addition to form an intermediate chroman-4-one, which, under the reaction conditions, is believed to oxidize to the final chromone product.

The key mechanistic steps are:

-

Enolate Formation: The base (Diisopropylamine - DIPA) deprotonates the α-carbon of 2'-hydroxyacetophenone, forming a nucleophilic enolate.

-

Aldol Condensation: The enolate attacks the electrophilic carbonyl carbon of this compound.

-

Dehydration: The resulting aldol adduct readily dehydrates to form a 2'-hydroxychalcone intermediate.

-

Intramolecular Cyclization: The phenoxide ion of the chalcone undergoes a 6-exo-trig cyclization (oxa-Michael addition) onto the α,β-unsaturated ketone to form the chroman-4-one ring.

-

Oxidation: The chroman-4-one intermediate is oxidized to the thermodynamically more stable aromatic chromone system.

Caption: Reaction mechanism for chromone synthesis.

Detailed Experimental Protocol

This protocol is optimized for a standard laboratory microwave synthesizer. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount (per run) | Supplier |

| 2'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 98% | 136 mg (1.0 mmol) | Sigma-Aldrich |

| This compound | C₁₁H₁₄O₃ | 194.23 | 98% | 214 mg (1.1 mmol) | TCI Chemicals |

| Diisopropylamine (DIPA) | C₆H₁₅N | 101.19 | 99.5% | 154 µL (1.1 mmol) | Acros Organics |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 200 Proof, ACS | 2.5 mL | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | ~50 mL | VWR |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) | ~20 mL | J.T. Baker |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 10% (w/v, aq) | ~20 mL | EMD Millipore |

| Brine (Saturated NaCl) | NaCl | 58.44 | Saturated (aq) | ~20 mL | Lab Prepared |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | ~5 g | Sigma-Aldrich |

Equipment

-

Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

-

10 mL microwave process vial with snap cap and stir bar

-

Analytical balance (± 0.1 mg)

-

Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flask)

-

Rotary evaporator

-

Flash column chromatography system

-

NMR Spectrometer (400 MHz or higher)

-

FT-IR Spectrometer

Synthesis Workflow

Caption: General experimental workflow.

Step-by-Step Procedure

-

Reactant Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 2'-hydroxyacetophenone (136 mg, 1.0 mmol, 1.0 equiv).

-

Add absolute ethanol (2.5 mL) to dissolve the solid.

-

To the resulting solution, add this compound (214 mg, 1.1 mmol, 1.1 equiv) followed by diisopropylamine (DIPA) (154 µL, 1.1 mmol, 1.1 equiv).[4][5]

-

Seal the vial with a cap. Ensure it is properly sealed to withstand the pressure generated during heating.

-

Microwave Synthesis: Place the vial into the cavity of the microwave synthesizer.

-

Set the reaction parameters: Temperature at 170 °C, hold time of 60 minutes, normal power absorption, and high stirring speed.[10] Run the reaction.

-

Work-up and Extraction: After the reaction is complete and the vial has cooled to room temperature, carefully open the cap in a fume hood.

-

Transfer the reaction mixture to a 125 mL separatory funnel. Dilute the mixture with dichloromethane (DCM, ~25 mL).

-

Wash the organic layer sequentially with 1 M HCl (20 mL), 10% NaOH (20 mL), water (20 mL), and finally, brine (20 mL).[4] The basic wash removes unreacted 2'-hydroxyacetophenone, while the acidic wash removes the DIPA catalyst.

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue (typically a yellow-orange solid or oil) should be purified by flash column chromatography on silica gel.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The product typically elutes as a single major spot.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-(2,5-diethoxyphenyl)-4H-chromen-4-one as a solid.

Characterization and Expected Results

The final product should be characterized to confirm its structure and purity. The methods described below provide a self-validating system for the protocol's success.

-

Yield: 65-80%

-

Appearance: Off-white to pale yellow solid.

-

Spectroscopic Data: The structural identity of the synthesized chromone derivative can be confirmed using various spectroscopic techniques.[16]

| Technique | Expected Observations |

| ¹H NMR | δ (ppm) in CDCl₃: ~8.2 (dd, H-5), ~7.7 (m, H-7), ~7.4 (m, H-6, H-8), ~7.2 (d, Ar-H), ~7.0 (dd, Ar-H), ~6.9 (d, Ar-H), ~6.8 (s, H-3), ~4.1 (q, 2 x -OCH₂CH₃), ~1.4 (t, 2 x -OCH₂CH₃). |

| ¹³C NMR | δ (ppm) in CDCl₃: ~178 (C=O), ~163 (C-2), ~156 (C-9), ~154, ~150 (Ar C-O), ~134 (C-7), ~125 (C-5), ~124 (C-10), ~121 (Ar-CH), ~118 (C-6), ~117 (Ar-CH), ~114 (Ar-CH), ~112 (C-3), ~110 (C-8), ~65, ~64 (-OCH₂), ~15 (-CH₃). |

| FT-IR | ν (cm⁻¹): ~3050 (Ar C-H), ~2980 (Aliphatic C-H), ~1645 (C=O, conjugated ketone), ~1610, 1580 (C=C, aromatic), ~1220 (Ar-O-C, ether). |

| HRMS (ESI) | Calculated for C₁₉H₁₈O₄ [M+H]⁺, observed value should be within ± 5 ppm. |

Note: The exact chemical shifts (δ) and coupling constants (J) can be definitively assigned using 2D NMR experiments like COSY, HSQC, and HMBC.[17]

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Ineffective sealing of the microwave vial. 2. Impure or wet reagents/solvents. 3. Insufficient heating or reaction time. | 1. Ensure the cap is securely fastened. 2. Use anhydrous solvents and high-purity reagents. 3. Increase reaction time in 30-minute increments or raise the temperature to 180 °C. |

| Complex Mixture of Products | 1. Side reactions due to excessive temperature. 2. Self-condensation of 2'-hydroxyacetophenone. | 1. Lower the reaction temperature by 10-20 °C. 2. Ensure the aldehyde is added before the base to promote the crossed-condensation. |

| Difficulty in Purification | 1. Products streaking on the silica gel column. 2. Co-elution of impurities. | 1. Add 0.5-1% triethylamine to the eluent to suppress streaking of acidic/basic compounds. 2. Use a slower gradient during column chromatography for better separation. |

Conclusion

This application note provides a robust and efficient microwave-assisted protocol for the synthesis of 2-(2,5-diethoxyphenyl)-4H-chromen-4-one. By explaining the causality behind the experimental design and providing detailed characterization and troubleshooting guides, this document serves as a comprehensive resource for researchers. The methodology is scalable and can be adapted for the synthesis of a library of analogous chromone derivatives by varying the substituted 2'-hydroxyacetophenone and benzaldehyde starting materials, thus facilitating further exploration in drug discovery and materials science.

References

-

Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

-

Al-Hourani, B., et al. (2023). Synthesis and Characterization of a Series of Chromone–Hydrazones. MDPI Chem. Proc., 16(1), 79. [Link]

-

Nchinda, A. T. (2001). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Botswana. [Link]

-

Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition), 25(2), 109-111. [Link]

-

Ilie, M., et al. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2026(1), M2127. [Link]

-

Kumar, V., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 13(9), 1035-1053. [Link]

-

Lund, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6939-6949. [Link]

-

Fridén-Saxin, M., et al. (2009). Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation. The Journal of Organic Chemistry, 74(7), 2755-2759. [Link]

-

ResearchGate. (n.d.). Chromone derivatives in the pharmaceutical industry. ResearchGate. [Link]

-

Fernandes, C., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]

-

Request PDF. (n.d.). Rapid Synthesis of 3-Hydroxyflavones from 2'-Hydroxyacetophenones and Benzaldehydes. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Organic Chemistry Portal. [Link]

-

da Silva, A. J. M., et al. (2014). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. The Journal of Organic Chemistry, 79(22), 10891-10905. [Link]

-

Singhal, M. (2019). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 6(1), 895-900. [Link]

-

Gaspar, A., et al. (2013). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. Magnetic Resonance in Chemistry, 51(4), 251-254. [Link]

-

El-Sabeh, R., et al. (2023). Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes. Scientific Reports, 13(1), 19307. [Link]

-

Remoroza, A. J. A., et al. (2023). Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. Philippine Journal of Science, 152(6A), 2217-2225. [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijrar.org [ijrar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and NMR studies of novel chromone-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. qks.cqu.edu.cn [qks.cqu.edu.cn]

- 13. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Reimer-Tiemann Formylation of 1,4-Diethoxybenzene

Document ID: AN-RT-DEB-202601

Abstract: This document provides a comprehensive technical guide for the ortho-formylation of 1,4-diethoxybenzene via the Reimer-Tiemann reaction. We delve into the mechanistic nuances applicable to highly activated aromatic ethers, contrasting them with the classical phenol-based pathway. This guide offers a field-proven, step-by-step protocol for the synthesis of 2,5-diethoxybenzaldehyde, a valuable intermediate in pharmaceutical and materials science. Detailed experimental parameters, safety considerations, product characterization, and troubleshooting insights are provided to ensure reproducible and reliable results for researchers, scientists, and drug development professionals.

Guiding Principles & Mechanistic Overview

The Reimer-Tiemann reaction is a cornerstone of synthetic organic chemistry, traditionally employed for the ortho-formylation of phenols to produce hydroxybenzaldehydes.[1][2] The reaction utilizes chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂), a highly reactive and electron-deficient electrophile, in situ.[3][4]

The Dichlorocarbene Electrophile

The reaction's initiation hinges on the generation of dichlorocarbene. A strong base, typically sodium or potassium hydroxide, deprotonates chloroform to form a trichloromethyl anion.[5][6] This anion is unstable and undergoes rapid alpha-elimination, expelling a chloride ion to yield the neutral but highly electrophilic dichlorocarbene.[3][7]

-

Step 1: Deprotonation: CHCl₃ + OH⁻ ⇌ ⁻:CCl₃ + H₂O

-

Step 2: α-Elimination: ⁻:CCl₃ → :CCl₂ + Cl⁻

The carbon atom in dichlorocarbene is sp²-hybridized with a vacant p-orbital, making it a potent electrophile ready to react with electron-rich nucleophiles.[5]

Adapting the Mechanism for Aromatic Ethers

While the classic Reimer-Tiemann reaction involves the deprotonation of a phenol to form a highly nucleophilic phenoxide ion[1][3], this is not the operative pathway for 1,4-diethoxybenzene, which lacks an acidic phenolic proton. Instead, the reaction proceeds as an electrophilic aromatic substitution, driven by the profound electron-donating and activating nature of the two ethoxy substituents.[8][9]

The oxygen lone pairs of the ethoxy groups donate electron density into the benzene ring via resonance, significantly increasing its nucleophilicity. This enhanced electron density allows the aromatic π-system to directly attack the electrophilic dichlorocarbene. The substitution is directed to the positions ortho to the activating ethoxy groups. In the case of 1,4-diethoxybenzene, all four available positions are ortho to an ethoxy group and are electronically and sterically equivalent, leading to a single primary formylation product: this compound.

Below is a diagram illustrating the mechanistic pathway for this transformation.

Experimental Design & Protocol

This protocol details the synthesis of this compound. The procedure has been optimized to account for the biphasic nature of the reaction and its exothermic tendencies.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| 1,4-Diethoxybenzene | C₁₀H₁₄O₂ | 166.22 | 8.31 g | 50.0 | Substrate |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 20.0 g | 500 | Base (10 eq.) |

| Chloroform (CHCl₃) | CHCl₃ | 119.38 | 9.0 mL (13.4 g) | 112 | Carbene source (2.2 eq.) |

| Ethanol (95%) | C₂H₅OH | - | 50 mL | - | Co-solvent |

| Water (Deionized) | H₂O | 18.02 | 50 mL | - | Solvent for NaOH |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~15 mL | - | For acidic workup |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | Extraction solvent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent |

Step-by-Step Synthesis Protocol

Safety First: This reaction is exothermic and involves hazardous materials.[1][3] Chloroform is a suspected carcinogen and sodium hydroxide is highly corrosive. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine 1,4-diethoxybenzene (8.31 g), ethanol (50 mL), and a solution of sodium hydroxide (20.0 g) in water (50 mL).

-

Initiation: Begin vigorous stirring to create an emulsion of the biphasic mixture. Heat the flask in a water bath to 65-70°C.[2]

-

Addition of Chloroform: Once the target temperature is stable, add chloroform (9.0 mL) dropwise from the dropping funnel over a period of approximately 1 hour. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent a thermal runaway.[1][10]

-

Reaction: After the addition is complete, maintain the vigorous stirring and temperature at 65-70°C for an additional 2-3 hours to ensure the reaction goes to completion.

-

Workup - Chloroform Removal: Cool the reaction mixture to room temperature. Rearrange the apparatus for simple distillation and carefully distill off the excess chloroform.

-

Workup - Acidification: Transfer the remaining aqueous mixture to a beaker and cool it in an ice bath. Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid with stirring until the solution is acidic to litmus paper (pH ~2).

-

Extraction: Transfer the acidified solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic extracts with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (50 mL) to remove any residual acid. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation & Purification: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The crude product, a yellowish oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water.

Experimental Workflow Diagram

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

Physical Properties

-

Appearance: Yellowish crystalline solid or oil.

-

Molecular Formula: C₁₁H₁₄O₃

-

Molar Mass: 194.23 g/mol

-

Melting Point: Literature values are in the range of 49-52°C.

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~10.4 ppm (s, 1H, -CHO)

-

δ ~7.3 ppm (d, 1H, Ar-H)

-

δ ~7.1 ppm (s, 1H, Ar-H)

-

δ ~6.9 ppm (d, 1H, Ar-H)

-

δ ~4.1 ppm (q, 4H, 2 x -OCH₂CH₃)

-

δ ~1.4 ppm (t, 6H, 2 x -OCH₂CH₃)

-

-

IR Spectroscopy (ATR):

-

~2980, 2930 cm⁻¹ (C-H aliphatic stretch)

-

~2870, 2770 cm⁻¹ (Aldehydic C-H stretch)

-

~1680 cm⁻¹ (C=O aldehyde stretch)

-

~1500, 1480 cm⁻¹ (C=C aromatic stretch)

-

~1220 cm⁻¹ (C-O ether stretch)

-

The presence of the aldehyde proton signal around 10.4 ppm in the ¹H NMR and the strong carbonyl stretch around 1680 cm⁻¹ in the IR spectrum are key diagnostic markers for successful formylation.

Field Insights & Troubleshooting

-

Low Yields: The Reimer-Tiemann reaction is often associated with moderate to low yields. This can be due to the formation of side products or incomplete reaction. Ensuring vigorous stirring to maximize the interfacial area between the aqueous and organic phases is crucial for improving yield. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can also be beneficial.[3][11]

-

Dark-Colored Reaction Mixture: The reaction mixture typically turns dark brown or black, which is normal. This is due to the formation of polymeric, tar-like substances under the strongly basic and high-temperature conditions.

-

Purification Challenges: The crude product may be contaminated with unreacted starting material and polymeric byproducts. Careful vacuum distillation or multiple recrystallizations may be necessary to achieve high purity.

-

Alternative Reagents: While chloroform is standard, using carbon tetrachloride (CCl₄) under similar conditions can lead to the formation of the corresponding carboxylic acid (2,5-diethoxybenzoic acid) instead of the aldehyde.[1][12]

Conclusion

The Reimer-Tiemann formylation of 1,4-diethoxybenzene is an effective, albeit challenging, method for synthesizing this compound. A thorough understanding of the reaction mechanism, particularly its adaptation from a classic phenoxide pathway to a direct electrophilic attack on a highly activated aromatic ether, is key to successful execution. By carefully controlling reaction parameters such as temperature and addition rate, and by employing a rigorous workup and purification strategy, researchers can reliably produce this valuable synthetic intermediate. The protocols and insights provided herein serve as a robust foundation for further exploration and application in diverse research and development settings.

References

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

-

Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Retrieved from [Link]

-

YouTube. (2024). Mechanism of Dialkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Quora. (2023). Why does NaOH react with chloroform?. Retrieved from [Link]

- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

-

Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Dichlorocarbene. Retrieved from [Link]

-

CNKI. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3.... Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020). Reimer–Tiemann reaction. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. byjus.com [byjus.com]

- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. echemi.com [echemi.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Dichlorocarbene - Wikipedia [en.wikipedia.org]

- 12. lscollege.ac.in [lscollege.ac.in]

Application Notes and Protocols for the Synthesis of 2,5-Diethoxybenzaldehyde via Alkylation

Abstract

This document provides a comprehensive guide for the synthesis of 2,5-diethoxybenzaldehyde from 2,5-dihydroxybenzaldehyde through a Williamson ether synthesis. The protocol details a robust and efficient O-alkylation reaction, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, safety considerations, and purification techniques. This guide is intended for researchers in organic chemistry, medicinal chemistry, and materials science who require a reliable method for preparing this valuable dialkoxybenzaldehyde intermediate.

Introduction: The Strategic Importance of this compound

This compound is a key organic intermediate characterized by a benzaldehyde core functionalized with two ethoxy groups. This substitution pattern makes it a versatile precursor for the synthesis of more complex molecules.[1] The aldehyde group serves as a reactive handle for a multitude of chemical transformations, while the ethoxy groups influence the electronic properties and solubility of derived compounds. Its dimethoxy analog, 2,5-dimethoxybenzaldehyde, is a well-known precursor in the synthesis of psychedelic phenethylamines like 2C-H, which is subsequently used to create compounds such as 2C-B and 2C-I.[2] Similarly, this compound is a valuable building block for designing ligands for metal complexes, synthesizing chromone derivatives with potential biological activities, and developing novel pharmaceutical agents.[1]

The most direct and widely adopted method for its preparation is the alkylation of 2,5-dihydroxybenzaldehyde, a classic example of the Williamson ether synthesis.[3][4] This reaction, first developed by Alexander Williamson in 1850, provides a reliable pathway to form ethers from an alkoxide and an organohalide.[3] This application note will elucidate this trusted method, providing the scientific rationale and practical steps to achieve high-purity this compound.

Mechanistic Insight: The Williamson Ether Synthesis

The conversion of 2,5-dihydroxybenzaldehyde to this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5] The process can be dissected into two primary stages:

-

Deprotonation: The phenolic hydroxyl groups of 2,5-dihydroxybenzaldehyde are weakly acidic. A base, typically a carbonate like potassium carbonate (K₂CO₃), is introduced to deprotonate both hydroxyl groups. This acid-base reaction generates highly nucleophilic phenoxide ions. Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.[6][7] In the presence of residual water, the carbonate ion establishes an equilibrium that produces hydroxide ions, which are the active deprotonating species.[6]

-

Nucleophilic Attack: The generated diphenoxide acts as a potent nucleophile. It attacks the electrophilic carbon atom of the ethylating agent (e.g., ethyl iodide or bromoethane). In a concerted, single-step mechanism characteristic of SN2 reactions, the nucleophile attacks from the backside of the carbon-leaving group bond, displacing the halide ion (e.g., iodide) to form the new carbon-oxygen ether bond.[3][5]

The choice of a primary alkyl halide, such as ethyl iodide, is crucial for the success of this synthesis, as it minimizes the competing elimination (E2) reaction pathway that becomes significant with secondary and tertiary alkyl halides.[5][8]

Figure 1: Reaction mechanism for the Williamson ether synthesis of this compound.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2,5-Dihydroxybenzaldehyde | 1194-98-5 | C₇H₆O₃ | 138.12 | Yellow to green crystalline powder, air-sensitive.[9] |

| Ethyl Iodide (Iodoethane) | 75-03-6 | C₂H₅I | 155.97 | Colorless liquid, light-sensitive, toxic, lachrymator.[10] |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | White hygroscopic solid, base.[6] |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Colorless liquid, polar aprotic solvent, handle in fume hood.[11] |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. |

| Hexanes | 110-54-3 (n-hexane) | C₆H₁₄ | 86.18 | Eluent for chromatography. |

| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Used for washing organic layers. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and Erlenmeyer flasks

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Nitrogen or Argon gas inlet

Detailed Experimental Protocol

This protocol is based on a 5.0 mmol scale of the starting material. Adjust quantities accordingly for different scales.

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Step 1: Reaction Setup

-

Place a 100 mL round-bottom flask containing a magnetic stir bar on a heating mantle.

-

Fit the flask with a reflux condenser.

-

Establish an inert atmosphere by flushing the system with nitrogen or argon gas. This is crucial as the phenoxide intermediate can be sensitive to air.

Step 2: Charging Reactants

-

To the flask, add 2,5-dihydroxybenzaldehyde (0.69 g, 5.0 mmol).

-

Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 3.0 equivalents). The excess base ensures complete deprotonation of both hydroxyl groups.

-

Add N,N-dimethylformamide (DMF, 25 mL). A polar aprotic solvent like DMF is ideal as it solvates the cation (K⁺) while leaving the phenoxide nucleophile reactive, thus accelerating the SN2 reaction.[3]

-

Stir the resulting suspension at room temperature for 15-20 minutes.

Step 3: Alkylation

-

Slowly add ethyl iodide (1.2 mL, 2.34 g, 15.0 mmol, 3.0 equivalents) to the stirring suspension using a syringe or dropping funnel. A slight excess of the alkylating agent ensures the reaction goes to completion.

-

After the addition is complete, allow the mixture to stir at room temperature for another 30 minutes.

Step 4: Reaction and Monitoring

-

Heat the reaction mixture to 60-70 °C.

-

Maintain this temperature and monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable eluent system is 4:1 Hexanes:Ethyl Acetate. The product spot should be significantly less polar than the starting diol. The reaction is typically complete within 3-6 hours.[3]

Step 5: Work-up and Extraction

-

Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.

-

Pour the reaction mixture into a beaker containing 100 mL of cold water. This will precipitate the crude product and dissolve the inorganic salts.

-

Transfer the aqueous mixture to a 250 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic layers.

Step 6: Washing and Drying

-

Wash the combined organic layers with water (2 x 50 mL) to remove residual DMF.

-

Wash with saturated brine solution (1 x 50 mL) to aid in breaking any emulsions and removing bulk water.

-

Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

Step 7: Purification

-

Concentrate the filtrate using a rotary evaporator to yield the crude product, which may be a yellow oil or solid.

-

Purification via Column Chromatography: For high purity, the crude product can be purified by flash column chromatography on silica gel.[12]

-

Eluent: Start with pure hexanes and gradually increase the polarity with ethyl acetate (e.g., gradient from 100:0 to 95:5 Hexanes:EtOAc).[1]

-

Collect fractions and analyze by TLC to isolate the pure product.

-

-